2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-
2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-
Brand Name:
Vulcanchem
CAS No.:
196297-98-0
VCID:
VC21312186
InChI:
InChI=1S/C9H10O3/c1-5(10)6-2-7-4-9(11)12-8(7)3-6/h2,7-8H,3-4H2,1H3/t7-,8-/m0/s1
SMILES:
CC(=O)C1=CC2CC(=O)OC2C1
Molecular Formula:
C9H10O3
Molecular Weight:
166.17 g/mol
2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-
CAS No.: 196297-98-0
Cat. No.: VC21312186
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 196297-98-0 |
|---|---|
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| IUPAC Name | (3aR,6aS)-5-acetyl-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one |
| Standard InChI | InChI=1S/C9H10O3/c1-5(10)6-2-7-4-9(11)12-8(7)3-6/h2,7-8H,3-4H2,1H3/t7-,8-/m0/s1 |
| Standard InChI Key | PHLGONRXWTVAFS-YUMQZZPRSA-N |
| Isomeric SMILES | CC(=O)C1=C[C@H]2CC(=O)O[C@H]2C1 |
| SMILES | CC(=O)C1=CC2CC(=O)OC2C1 |
| Canonical SMILES | CC(=O)C1=CC2CC(=O)OC2C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator